molecular formula C14H18O5S B14374341 3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one CAS No. 90823-91-9

3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one

Cat. No.: B14374341
CAS No.: 90823-91-9
M. Wt: 298.36 g/mol
InChI Key: WAPSBASHTGAYOE-UHFFFAOYSA-N
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Description

3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one is a chemical compound with the molecular formula C15H18O4S It is characterized by the presence of a benzenesulfonyl group attached to a hydroperoxypropyl chain, which is further connected to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one typically involves multiple steps, starting with the preparation of the benzenesulfonyl precursor. One common method involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride. This intermediate is reacted with a suitable hydroperoxypropyl derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form corresponding peroxides or ketones.

    Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. The benzenesulfonyl group may interact with cellular proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Benzenesulfonyl)-2-hydroxypropyl]cyclopentan-1-one
  • 3-[3-(Benzenesulfonyl)-2-methoxypropyl]cyclopentan-1-one
  • 3-[3-(Benzenesulfonyl)-2-aminopropyl]cyclopentan-1-one

Uniqueness

3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90823-91-9

Molecular Formula

C14H18O5S

Molecular Weight

298.36 g/mol

IUPAC Name

3-[3-(benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one

InChI

InChI=1S/C14H18O5S/c15-12-7-6-11(8-12)9-13(19-16)10-20(17,18)14-4-2-1-3-5-14/h1-5,11,13,16H,6-10H2

InChI Key

WAPSBASHTGAYOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CC(CS(=O)(=O)C2=CC=CC=C2)OO

Origin of Product

United States

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